molecular formula C15H11N3O3 B1225600 2-(1H-benzimidazol-2-yl)-1-(3-nitrophenyl)ethanone

2-(1H-benzimidazol-2-yl)-1-(3-nitrophenyl)ethanone

Cat. No. B1225600
M. Wt: 281.27 g/mol
InChI Key: KSKHWQGLBMCMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-1-(3-nitrophenyl)ethanone is an aromatic ketone.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Benzimidazole derivatives, including those similar to the compound , have been synthesized using various chemicals and methods. These derivatives were characterized using techniques like TLC, IR spectra, 1H-NMR, and MS (Bhor & Sable, 2022).

  • Complex Formation : Solid complexes of 1-(1H-Benzimidazol-2-yl)ethanone with Co(II), Ni(II), and Cu(II) have been isolated and characterized (Bala & Ahmad, 2012).

Biological Activities

  • Anti-inflammatory Activity : Some benzimidazole derivatives have shown significant anti-inflammatory activities, determined by rat-paw-oedema methods. These activities were compared with standard drugs like Indomethacin (Bhor & Pawar, 2022).

  • Anthelmintic Activity : Derivatives of 2-(1H-benzimidazol-2-yl)-1-(3-nitrophenyl)ethanone have been synthesized and studied for their anthelmintic activity, showing effectiveness against Indian earthworms in comparison to albendazole (Tajane et al., 2021).

Chemical Applications

  • Spectrophotometric Determination : The compound has been used as a chromophoric reagent for the extraction and spectrophotometric determination of metals like Cobalt(II) (Syamasundar et al., 2006).

  • Metal Complexes Synthesis : Benzimidazole derivatives, including the compound of interest, have been used in synthesizing metal complexes with transition metals, evaluated for various activities like antioxidant potential and enzymatic inhibition (Taj et al., 2020).

  • Anion Transport : Modification of benzimidazole compounds, including those with nitro groups, leads to a significant increase in anionophoric activity, suggesting potential applications in anion transport processes (Peng et al., 2016).

properties

Product Name

2-(1H-benzimidazol-2-yl)-1-(3-nitrophenyl)ethanone

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C15H11N3O3/c19-14(10-4-3-5-11(8-10)18(20)21)9-15-16-12-6-1-2-7-13(12)17-15/h1-8H,9H2,(H,16,17)

InChI Key

KSKHWQGLBMCMKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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